4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butanoic acid backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions: 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation (H2/Ni) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, LiAlH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid exerts its effects involves the stabilization of reactive intermediates through the TBDMS protecting group. This group enhances the compound’s stability and reactivity by preventing unwanted side reactions. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- Mandelic acid di(tert-butyldimethylsilyl)-
Comparison: 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutanoic acid is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the butanoic acid backbone. This makes it particularly useful in protecting hydroxyl groups during complex organic syntheses .
Properties
Molecular Formula |
C11H24O3Si |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-9(10(12)13)7-8-14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13) |
InChI Key |
OFLDJUJSBRNNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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